molecular formula C7H12N2O5S B14642917 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate CAS No. 54424-35-0

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate

Cat. No.: B14642917
CAS No.: 54424-35-0
M. Wt: 236.25 g/mol
InChI Key: NUBRCDJUPHBBON-UHFFFAOYSA-M
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Description

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The presence of the pyrimidinone ring structure contributes to its diverse chemical reactivity and potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can be achieved through a multicomponent reaction known as the Biginelli reaction. This involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically catalyzed by Lewis acids or solid acids such as silica-supported catalysts .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones, including this compound, is often carried out using solvent-free conditions to enhance yield and reduce environmental impact. Catalysts like Ziegler–Natta systems or Montmorillonite-KSF are employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .

Scientific Research Applications

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

54424-35-0

Molecular Formula

C7H12N2O5S

Molecular Weight

236.25 g/mol

IUPAC Name

1-ethyl-3-methylpyrimidin-3-ium-2-one;hydrogen sulfate

InChI

InChI=1S/C7H11N2O.H2O4S/c1-3-9-6-4-5-8(2)7(9)10;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

NUBRCDJUPHBBON-UHFFFAOYSA-M

Canonical SMILES

CCN1C=CC=[N+](C1=O)C.OS(=O)(=O)[O-]

Origin of Product

United States

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